molecular formula C14H20O2 B13631920 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one

1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one

Cat. No.: B13631920
M. Wt: 220.31 g/mol
InChI Key: LEQRFSWBRMOLNH-UHFFFAOYSA-N
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Description

1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene and butanone.

    Friedel-Crafts Alkylation: The tert-butyl group is introduced to the benzene ring via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group is introduced to the benzene ring through a hydroxylation reaction, often using reagents like hydrogen peroxide or a peracid.

    Ketone Formation: The butanone backbone is formed through a series of reactions, including oxidation and condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

    Substitution Products: Ethers or esters.

Scientific Research Applications

1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the function of target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)butan-1-one: Similar structure but lacks the tert-butyl group.

    1-(5-Methyl-2-hydroxyphenyl)butan-1-one: Similar structure with a methyl group instead of a tert-butyl group.

Uniqueness: 1-(5-(Tert-butyl)-2-hydroxyphenyl)butan-1-one is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(5-tert-butyl-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C14H20O2/c1-5-6-12(15)11-9-10(14(2,3)4)7-8-13(11)16/h7-9,16H,5-6H2,1-4H3

InChI Key

LEQRFSWBRMOLNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Origin of Product

United States

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